molecular formula C13H15FO4 B1475296 Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate CAS No. 1860876-07-8

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Cat. No.: B1475296
CAS No.: 1860876-07-8
M. Wt: 254.25 g/mol
InChI Key: ZKYZHEDBCNTBRC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate (CAS 1860876-07-8) is a high-purity chemical compound offered for research and development purposes . With a defined molecular structure featuring both fluoro and isopropoxy substituents, this compound serves as a valuable synthetic intermediate for medicinal chemistry and drug discovery projects . Compounds with similar fluorinated aromatic and ester functional groups are frequently utilized in structure-activity relationship (SAR) investigations to optimize the potency and properties of lead molecules . For instance, research on fluorinated β-lactams has demonstrated the significant role of fluorine atoms in enhancing antiproliferative activity against human cancer cell lines and inhibiting tubulin polymerisation . Likewise, studies on non-metabolite agonists have shown that substituents like isopropoxy can be strategically explored to improve a compound's potency and physicochemical properties . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, noting its associated hazard statements H315, H319, and H335, which indicate it can cause skin and eye irritation and may be harmful if inhaled . Proper personal protective equipment should be worn. The product is typically shipped and stored at room temperature .

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-propan-2-yloxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-4-17-13(16)12(15)9-5-6-11(10(14)7-9)18-8(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYZHEDBCNTBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its promising biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its metabolic stability and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of functional groups that enhance its biological activity. The presence of a fluorinated phenyl moiety is known to increase the potency and selectivity of compounds for various biological targets. The molecular structure can be summarized as follows:

Property Description
Molecular Formula C13H15F1O3
Functional Groups Ethyl ester, carbonyl, and fluorinated phenyl group
Solubility Enhanced solubility due to ethoxy and isopropoxy groups

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics. The fluorinated structure often correlates with increased antibacterial efficacy due to enhanced membrane penetration and target binding affinity.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Compounds with similar structures have shown effectiveness in inhibiting tumor cell growth in vitro. The mechanism of action is believed to involve the disruption of cancer cell metabolism and induction of apoptosis, although specific pathways for this compound require further investigation .

Metabolic Stability

The metabolic stability of this compound is crucial for its therapeutic potential. In vitro studies assessing its stability in human liver microsomes suggest that the compound maintains integrity over extended periods, indicating low susceptibility to metabolic degradation. This stability is essential for ensuring sustained pharmacological effects in vivo .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of several analogs, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate antibacterial activity.
  • Anticancer Mechanism Investigation :
    • In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis that the compound induces programmed cell death through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Antitubercular Agents
Recent studies have highlighted the potential of ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate as a scaffold for developing new antitubercular agents. The compound can be modified to enhance its efficacy against Mycobacterium tuberculosis, which is crucial given the rising resistance to existing treatments. Research has shown that derivatives of this compound can inhibit polyketide synthase 13 (Pks13), an essential enzyme for the survival of M. tuberculosis .

Case Study: Inhibitor Development
A notable study involved the optimization of compounds targeting Pks13, where this compound was used as a lead compound. The modifications led to improved metabolic stability and antitubercular potency, with some derivatives exhibiting a minimum inhibitory concentration (MIC) of less than 1 μM . This underscores the compound's versatility in medicinal chemistry.

Organic Synthesis

Reagents in Chemical Reactions
this compound serves as a valuable reagent in various organic synthesis reactions, including deoxygenative α-alkylation and α-arylation processes. It can participate in reactions with organoboranes and phosphites under specific conditions, allowing for the formation of complex molecular architectures .

Synthesis Pathways
The synthesis of this compound can be achieved through several pathways involving the reaction of substituted phenols with ethyl oxalate derivatives. The use of triethylborane and trimethyl phosphite in these reactions has been documented, showcasing its utility in producing diverse chemical entities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate 3-F, 4-CH₃ C₁₁H₁₁FO₃ Higher lipophilicity due to methyl group
Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate 3-F, 5-F C₁₀H₈F₂O₃ Enhanced electron-withdrawing effects; potential for increased reactivity
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate 2-OEt, 4-F C₁₂H₁₃FO₄ Ethoxy group reduces steric hindrance compared to isopropoxy
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate 4-OMe C₁₁H₁₂O₄ Methoxy group improves solubility but may lower metabolic stability
Ethyl 2-[4-chloro-2-(trifluoromethyl)phenyl]-2-oxoacetate 4-Cl, 2-CF₃ C₁₁H₉ClF₃O₃ Strong electron-withdrawing effects; potential pesticidal activity

Key Observations :

  • Steric Effects : The isopropoxy group in the target compound introduces greater steric bulk compared to methoxy or ethoxy substituents, which may hinder binding to certain enzymes or influence crystal packing .
  • Biological Activity : Analogues with sulfonamide or benzothiazole moieties (e.g., compounds 44 and 45 in ) exhibit PPARγ agonism or antagonism, suggesting that α-ketoesters with specific substituents could modulate nuclear receptor activity .
Physicochemical and Solid-State Properties
  • Crystallinity: Triazole-containing α-ketoesters (e.g., compounds in ) form dimers via O···π-hole interactions, suggesting that the target compound’s solid-state structure may exhibit similar non-covalent interactions .

Preparation Methods

Reaction of Substituted Aromatic Amines with Ethyl 2-chloro-2-oxoacetate

A common approach is the nucleophilic substitution of ethyl 2-chloro-2-oxoacetate with substituted aromatic amines or phenols. This reaction forms ethyl 2-(substituted phenyl)-2-oxoacetates under mild conditions.

  • For example, aromatic amines substituted with fluoro and alkoxy groups can be reacted with ethyl 2-chloro-2-oxoacetate in dichloromethane at low temperature (0 °C) and then heated moderately (ca. 40 °C) to afford the ketoester intermediate with good yields (~66%).

  • Microwave-assisted reactions have been shown to enhance reaction rates and yields significantly compared to conventional heating, particularly in Appel-type reactions converting intermediates to chloro-imino acetates, which can then be converted to the target ketoesters.

Alkylation of Phenolic Hydroxy Groups

The introduction of the isopropoxy group at the 4-position of the phenyl ring is typically performed by alkylation of the corresponding hydroxy-substituted intermediate:

  • The m-phenol derivative of the ketoester can be alkylated using isopropyl halides or isopropylating agents under basic conditions to yield the 4-isopropoxy substituent.

  • This step is crucial for achieving the target substitution pattern and requires careful control of reaction parameters to avoid side reactions.

Fluorination Techniques

The 3-fluoro substituent can be introduced via:

  • Direct fluorination of suitable aromatic precursors using fluorine sources such as BF3·Et2O, which acts both as a Lewis acid catalyst and a fluorine donor in nucleophilic fluorination reactions.

  • This method enables efficient fluorination under mild, metal-free conditions with high yields (up to 95%) and short reaction times (~10 min).

  • Alternatively, fluorinated aromatic starting materials can be employed directly to avoid late-stage fluorination, simplifying the synthesis.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of ketoester Substituted aromatic amine + ethyl 2-chloro-2-oxoacetate, DCM, 0 °C to 40 °C, 16 h ~66% Moderate temperature, mild conditions
Alkylation of phenol Isopropyl halide + base (e.g., K2CO3), solvent (e.g., acetone), reflux Variable Critical for introducing isopropoxy group
Fluorination BF3·Et2O as fluorine source, nucleophilic fluorination, room temp to mild heating, 10 min Up to 95% Metal-free, efficient fluorination of aromatic ring
Microwave-assisted Appel reaction Triphenylphosphine + CCl4 under microwave, 130 °C, 20 min ~67% Enhances conversion to chloro-imino acetates, improves yield

Research Findings and Optimization Insights

  • Microwave Irradiation : Microwave heating significantly reduces reaction times and improves yields in the conversion of intermediates to chloro-substituted acetates, a key step in the synthesis pathway.

  • Lewis Acid Catalysis for Fluorination : BF3·Et2O has been demonstrated as a versatile and efficient fluorinating agent, enabling high-yield synthesis of fluoro-substituted compounds under mild, metal-free conditions.

  • Sequential One-Pot Reactions : Some protocols employ continuous or one-pot operations, such as reacting intermediates with sodium azide followed by alkylation steps, to streamline synthesis and improve overall efficiency.

  • Purification : Flash column chromatography using silica gel and appropriate eluent systems (e.g., ethyl acetate/hexanes mixtures) is commonly used to purify the final product, ensuring high purity for pharmaceutical or research applications.

Summary Table of Preparation Methods

Methodology Description Advantages Limitations
Nucleophilic substitution with ethyl 2-chloro-2-oxoacetate Reaction of substituted aromatic amines or phenols with ethyl 2-chloro-2-oxoacetate under mild heating Good yields, mild conditions Requires pure substituted amines/phenols
Microwave-assisted Appel reaction Conversion of intermediates to chloro-imino acetates using PPh3 and CCl4 under microwave heating Faster reaction, higher yields Requires microwave reactor
Alkylation of phenolic hydroxyl Alkylation of m-phenol ketoester intermediate with isopropyl halides under basic conditions Selective introduction of isopropoxy group Possible side reactions if not controlled
Fluorination with BF3·Et2O Lewis acid-catalyzed nucleophilic fluorination using BF3·Et2O as fluorine source High yield, metal-free, mild conditions Specific to fluorination step only

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a halogenated oxoacetate (e.g., ethyl 2-chloro-2-oxoacetate) with a substituted aniline or phenol derivative. For example, in analogous compounds, dropwise addition of ethyl 2-chloro-2-oxoacetate to 4-chloro-3-fluoroaniline at 0°C under inert atmosphere, followed by stirring at room temperature, achieved a 78.6% yield . Key optimizations include solvent choice (e.g., dichloromethane), temperature control, and purification via aqueous washes (e.g., K₂CO₃) and drying agents (Na₂SO₄) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the substitution pattern on the phenyl ring and ester group. Mass spectrometry (MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) ensures purity (>95%) . For structural analogs, infrared (IR) spectroscopy helps identify carbonyl (C=O) and ester (C-O) functional groups .

Q. What biological activities are reported for structurally related compounds?

  • Methodological Answer : Derivatives with fluorophenyl groups exhibit antimicrobial activity against Gram-positive bacteria, attributed to fluorine's lipophilicity enhancing membrane penetration . For example, Ethyl 2-(4-fluorophenyl)-2-oxoacetate analogs showed inhibitory effects on bacterial growth, with potency influenced by substituent position (e.g., 3-fluoro vs. 4-fluoro) . Antiviral activity has also been observed in compounds with similar scaffolds, targeting viral entry mechanisms .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorine position, isopropoxy group) influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that fluorine at the 3-position increases metabolic stability compared to 4-fluoro analogs, while the isopropoxy group at the 4-position enhances steric bulk, potentially improving target binding . Comparative data on halogenated analogs (e.g., chloro, bromo) show reduced antimicrobial activity compared to fluoro derivatives, highlighting fluorine’s unique electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated oxoacetates?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., bacterial strain specificity) or substituent positioning. To address this, standardized protocols (e.g., CLSI guidelines) and systematic SAR studies are recommended. For instance, Ethyl 2-(4-fluorophenyl)-2-oxoacetate’s activity against S. aureus was confirmed across multiple studies, but conflicting results for E. coli necessitate reevaluation of minimum inhibitory concentration (MIC) assays .

Q. How can reaction yields be improved in large-scale synthesis of this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Triethylamine (TEA) as a base enhances nucleophilic substitution efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies on similar esters show degradation under strong acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the ester group. At neutral pH and 25°C, the compound remains stable for >6 months when stored in amber glass under inert gas . Thermal gravimetric analysis (TGA) reveals decomposition above 150°C, necessitating storage below 4°C for long-term stability .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets like bacterial enzymes or viral proteins. For example, fluorine’s electronegativity and the isopropoxy group’s steric effects were computationally validated to enhance binding to S. aureus dihydrofolate reductase . Density functional theory (DFT) calculations further optimize substituent effects on electronic properties .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate
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Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

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